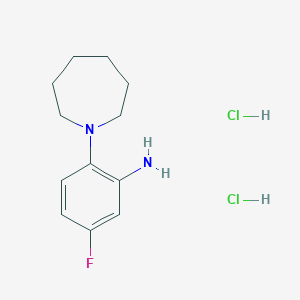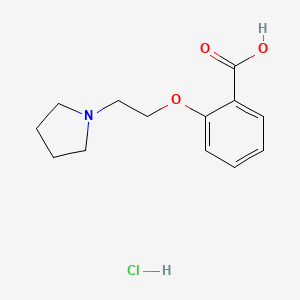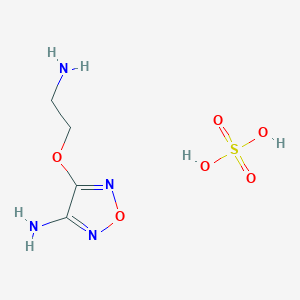
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Overview
Description
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, also known as 3-A-TBP, is a synthetic compound derived from benzoimidazole. It is a versatile compound that has been used in a variety of scientific applications, including medicinal chemistry, biochemistry, and drug discovery. 3-A-TBP has been found to possess a wide range of biological and physiological activities, making it an attractive target for further research.
Scientific Research Applications
3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and anticancer agents. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and receptors. In drug discovery, this compound has been used to identify potential leads for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, including cyclooxygenase-2 (COX-2), thromboxane A2 (TXA2) receptors, and the enzyme glutathione S-transferase (GST). It is thought to modulate the activity of these proteins and enzymes, which may lead to a variety of biological and physiological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) receptors, which may lead to anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to possess antioxidant activity, which may lead to protective effects against oxidative stress. Furthermore, this compound has been found to possess antifungal and antibacterial activity, which may lead to protective effects against infections.
Advantages and Limitations for Lab Experiments
The use of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride in laboratory experiments has a number of advantages. Firstly, it is a relatively inexpensive compound, making it an attractive choice for researchers on a budget. Secondly, it is a versatile compound that can be used in a variety of experiments. Finally, it is a relatively stable compound, making it suitable for long-term storage.
On the other hand, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is a relatively new compound, and as such, there is still much to be learned about its properties and effects. Secondly, it is a potent compound, and as such, it should be handled with caution. Finally, it is a synthetic compound, and as such, it may not be suitable for use in certain experiments.
Future Directions
Given the wide range of potential applications of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, there are a number of future directions that could be explored. Firstly, further research could be conducted to better understand the mechanism of action of this compound. Secondly, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Thirdly, further studies could be conducted to investigate the potential toxicological effects of this compound. Finally, further studies could be conducted to investigate the potential uses of this compound in drug discovery and development.
properties
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O.2ClH/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18;;/h2-3,6,18H,1,4-5,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBOXWBXFROQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)

![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)

![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline](/img/structure/B1389471.png)
![3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline](/img/structure/B1389475.png)
![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)
![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)


![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1389487.png)